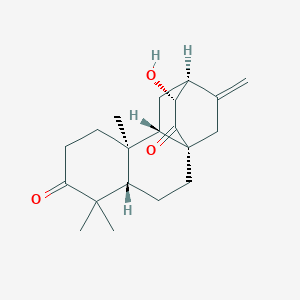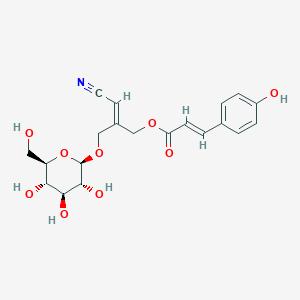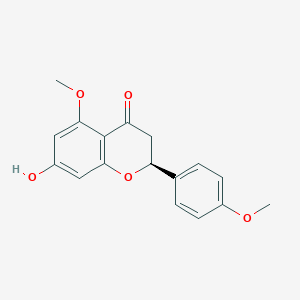
Antiquorin
説明
Antiquorin is a diterpene isolated from Euphorbia antiquorum, characterized by its unique molecular structure. Initially, it was thought to have a cis-fused A and B ring, but further studies, including X-ray diffraction, revealed that these rings are trans-fused, leading to a revision of its structure (M. Zhi-da et al., 1991).
Synthesis Analysis
The synthesis of diterpenes like antiquorin involves complex organic reactions, aiming to replicate the intricate structures found in nature. Although specific synthesis pathways for antiquorin are not detailed in the available literature, the synthesis of similar compounds typically requires multiple steps, including the formation of key intermediates and the careful control of reaction conditions to ensure the correct stereochemistry (Y. Miyata et al., 2007).
Molecular Structure Analysis
The molecular structure of antiquorin was clarified using spectral analysis and confirmed by X-ray diffraction, showing trans-fusion between the A and B rings. This structural feature is crucial for its chemical properties and reactivity (M. Zhi-da et al., 1991).
科学的研究の応用
Calcium Ion Monitoring : Aequorin is used extensively as a probe to monitor intracellular levels of free calcium due to its high sensitivity to calcium ions and its non-toxic nature. This application is pivotal in various biological and medical research areas, including neuroscience and cellular biology (Head et al., 2000).
Subcellular Calcium Measurements : The protein is instrumental in measuring calcium in different intracellular compartments of animal cells, such as cytosol, mitochondria, nucleus, endoplasmic reticulum, Golgi apparatus, peroxisomes, and subplasma-membrane cytosol. This is achieved through the use of aequorin chimeras and various coelenterazine modifications (Bonora et al., 2013).
Plant Cellular Studies : In plant biology, aequorin has been used to report calcium changes induced by stimuli like touch, cold-shock, and fungal elicitors in transgenic plants. This application underscores aequorin's utility in studying intracellular signaling processes in plants (Knight et al., 1991).
Cardiac Muscle Research : Studies on frog atrial trabeculae cells injected with aequorin have provided insights into intracellular calcium transients associated with excitation-contraction coupling, fundamental for understanding cardiac muscle physiology (Allen & Blinks, 1978).
Endoplasmic Reticulum Calcium Measurement : Aequorin-based methods allow for precise measurement of calcium inside the lumen of the endoplasmic reticulum, providing insights into calcium homeostasis within organelles (Alvarez & Montero, 2002).
Functional Assays for Receptors and Channels : Aequorin has been validated as a functional assay for screening and pharmacological characterization of G-protein-coupled receptors, ion channels, and tyrosine kinase receptors (Dupriez et al., 2002).
Gene Expression Studies : Employed as a reporter enzyme, aequorin can monitor gene expression in eukaryotic cells, offering an alternative to conventional CAT assays and eliminating the need for radioactive compounds (Tanahashi et al., 1990).
作用機序
Target of Action
Antiquorin is a complex compound with a variety of potential targets. It has been found to exhibit moderate cytotoxic activities against the human lung cancer 95-D cell line . .
Mode of Action
It is known that many compounds with cytotoxic activities often interact with their targets to disrupt normal cellular processes, leading to cell death
Biochemical Pathways
This interference can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Result of Action
The primary result of Antiquorin’s action is its cytotoxic effect on the human lung cancer 95-D cell line
特性
IUPAC Name |
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13+,14-,16+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKJSKXVMBIKGF-IAPRJYDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@H]([C@H](C3=O)O)C(=C)C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14262777 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Antiquorin?
A1: [, , , ] Antiquorin, a diterpene compound found in plants like Euphorbia fischeriana and Euphorbia antiquorum, has been shown to possess cytotoxic activity. Specifically, research indicates it demonstrates moderate cytotoxicity against the human lung cancer 95-D cell line []. Additionally, studies highlight its role as a thrombin-like serine protease in Euphorbia antiquorum latex. In this context, Antiquorin can induce platelet aggregation through a signaling pathway involving PAR1, Akt, and p38 [].
Q2: What are the typical sources of Antiquorin for research purposes?
A2: [, , ] Antiquorin has been isolated from various plant sources, primarily from the genus Euphorbia. Examples include:
- Euphorbia fischeriana roots: This appears to be a common source, with multiple studies reporting its isolation [, ].
- Euphorbia antiquorum latex: This source is notable due to Antiquorin's role as a thrombin-like serine protease [].
- Artemisia rupestris: While less common than Euphorbia species, this plant has also been identified as a source of Antiquorin [].
Q3: Are there any studies on the structure-activity relationship (SAR) of Antiquorin or related compounds?
A3: While the provided abstracts don't offer detailed SAR data for Antiquorin specifically, one study mentions the diastereoselective synthesis of Antiquorin and related polyoxygenated atisene-type diterpenes []. This suggests ongoing research into how structural variations within this class of compounds might influence their biological activities. Further investigation into related diterpenes and their SAR could provide valuable insights into optimizing Antiquorin's properties for potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









